molecular formula C22H19ClO7 B11159150 methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

Cat. No.: B11159150
M. Wt: 430.8 g/mol
InChI Key: DOVMPEAQJDNNEP-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: Chlorination and methoxylation can be performed using reagents like thionyl chloride and methanol, respectively.

    Formation of the Butanoate Moiety: This step might involve esterification reactions using reagents like methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, chromenone derivatives are often studied for their potential as anti-inflammatory, antioxidant, and anticancer agents. The specific compound might exhibit similar activities.

Medicine

In medicine, such compounds are investigated for their therapeutic potential. They might be used in the development of new drugs targeting specific diseases.

Industry

Industrially, these compounds can be used in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-chloro-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate
  • Methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-oxobutanoate

Uniqueness

The uniqueness of methyl 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups can lead to unique interactions with molecular targets.

Properties

Molecular Formula

C22H19ClO7

Molecular Weight

430.8 g/mol

IUPAC Name

methyl 2-(6-chloro-7-methoxy-2-oxochromen-4-yl)-4-(3-methoxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C22H19ClO7/c1-27-13-6-4-5-12(7-13)18(24)9-16(22(26)29-3)14-10-21(25)30-19-11-20(28-2)17(23)8-15(14)19/h4-8,10-11,16H,9H2,1-3H3

InChI Key

DOVMPEAQJDNNEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(C2=CC(=O)OC3=CC(=C(C=C23)Cl)OC)C(=O)OC

Origin of Product

United States

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